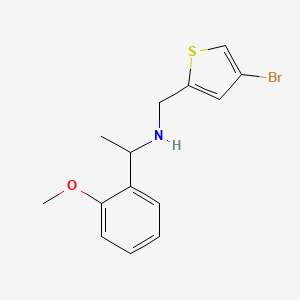
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active molecules . The compound features a unique structure that combines a pyrimidine ring with an imidazolidinone moiety, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,6-diaminopyrimidine-2-thiol with an appropriate acylating agent to form the thioacetyl intermediate. This intermediate is then reacted with imidazolidin-2-one under suitable conditions to yield the desired compound . Industrial production methods often involve the use of acid-catalyzed reactions and the cyclization of acyclic precursors to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antitumor, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one can be compared with other similar compounds, such as imidazole and imidazolidine derivatives. These compounds share structural similarities but differ in their biological activities and applications . For instance, imidazole derivatives are known for their antifungal and antibacterial properties, while imidazolidine derivatives are often used as chiral auxiliaries in asymmetric synthesis . The unique combination of a pyrimidine ring and an imidazolidinone moiety in this compound sets it apart from these related compounds and contributes to its distinct biological activities .
Properties
Molecular Formula |
C9H12N6O2S |
|---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
1-[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]imidazolidin-2-one |
InChI |
InChI=1S/C9H12N6O2S/c10-5-3-6(11)14-8(13-5)18-4-7(16)15-2-1-12-9(15)17/h3H,1-2,4H2,(H,12,17)(H4,10,11,13,14) |
InChI Key |
CKXBRGKRCKYEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CSC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)

![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)




![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)




